![molecular formula C17H21NO2 B1385415 N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine CAS No. 1040686-33-6](/img/structure/B1385415.png)

N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine

Vue d'ensemble

Description

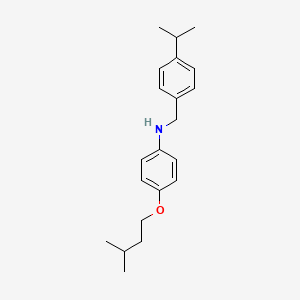

“N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine” is a biochemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 . It is used for proteomics research .

Physical And Chemical Properties Analysis

“N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine” has a molecular weight of 271.35 . The compound is intended for research use only . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Synthetic Routes and Intermediates

- A novel synthetic route for a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for benign prostatic hyperplasia treatment, was developed using 2-nitrochlorobenzene as the starting material. This method offers convenience and economy in accessing intermediates for pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).

Analytical Characterization

- Analytical properties of N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including hallucinogenic substances found in blotter papers, were studied using various analytical methods. This research highlights the analytical approaches for identifying and characterizing psychoactive substances (Zuba & Sekuła, 2013).

Chemotherapeutic Potentiation

- A phase III trial investigated the combination of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) with doxorubicin in metastatic breast cancer. This study found statistically superior overall survival with the combination therapy, highlighting the potential of DPPE as a chemopotentiating agent (Reyno et al., 2004).

Binding Protein Characterization

- Benzyl-phenoxy-ethanamine derivatives showed trypanocidal activity, with their in vitro activities correlating with affinities to a specific binding site in Trypanosoma equiperdum. This research suggests potential therapeutic applications in treating trypanosome infections (Betbeder, Périé, Baltz, Poirot, & Faye, 1993).

Neurochemical Pharmacology

- The study of substituted N-benzylphenethylamines showed their high potency agonists at 5-HT2A receptors, suggesting their biochemical pharmacology consistent with hallucinogenic activity. This research contributes to understanding the pharmacological profile of psychoactive substances (Eshleman et al., 2018).

Supramolecular Interactions

- The synthesis of new bis(pyrazolyl)ethanamine ligands and their copper(I) complexes was reported, with a focus on exploring supramolecular interactions. This research contributes to the understanding of molecular architecture and potential applications in materials science (Reger et al., 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(2-phenoxyethoxy)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-2-18-14-15-7-6-10-17(13-15)20-12-11-19-16-8-4-3-5-9-16/h3-10,13,18H,2,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVSEJQOXMJKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Ethoxyethoxy)benzyl]-3-methoxyaniline](/img/structure/B1385334.png)

![2,3-Dichloro-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385340.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline](/img/structure/B1385342.png)

![N-[3-(Isopentyloxy)benzyl]-2-methoxyaniline](/img/structure/B1385343.png)

![N-[4-(Tert-butyl)benzyl]-2-methoxyaniline](/img/structure/B1385344.png)

![4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385345.png)

![3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline](/img/structure/B1385348.png)

![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)